1-Iodo-7-methoxynaphthalene
Overview
Description
1-Iodo-7-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of an iodine atom and a methoxy group attached to the naphthalene ring. This compound is typically a solid with a pale yellow to yellow color and has low solubility at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-7-methoxynaphthalene can be synthesized through various methods, one of which involves the iodination of 7-methoxynaphthalene. This process typically uses iodine and an oxidizing agent such as ortho-periodic acid under reflux conditions . Another method involves the use of n-butyllithium and N,N-dimethylformamide in a two-step process under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale iodination reactions using optimized conditions to ensure high yield and purity. The crude product is usually purified by column chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-7-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki–Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding quinones or other oxidized products.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Typically involves palladium catalysts and boronic acids under mild conditions.
Oxidation: Uses oxidizing agents such as ortho-periodic acid or other suitable oxidants.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Oxidized Derivatives: Resulting from oxidation of the methoxy group.
Scientific Research Applications
1-Iodo-7-methoxynaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Iodo-7-methoxynaphthalene primarily involves its reactivity in substitution and oxidation reactions. The iodine atom and methoxy group influence the electronic properties of the naphthalene ring, making it a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
- 1-Bromo-7-methoxynaphthalene
- 1-Chloro-7-methoxynaphthalene
- 1-Fluoro-7-methoxynaphthalene
Comparison: 1-Iodo-7-methoxynaphthalene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This makes it more reactive in certain substitution reactions, providing distinct advantages in synthetic applications .
Properties
IUPAC Name |
1-iodo-7-methoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTHAOZBGAHYOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2I)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597273 | |
Record name | 1-Iodo-7-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66240-21-9 | |
Record name | 1-Iodo-7-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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